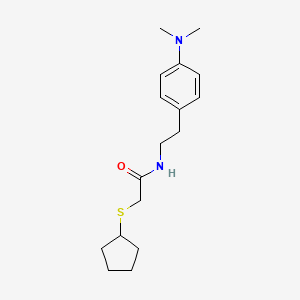

2-(cyclopentylthio)-N-(4-(dimethylamino)phenethyl)acetamide

Description

2-(Cyclopentylthio)-N-(4-(dimethylamino)phenethyl)acetamide is a thioether-substituted acetamide derivative characterized by a cyclopentylthio group (-S-cyclopentane) at the acetamide’s α-carbon and a 4-(dimethylamino)phenethyl substituent on the nitrogen atom. The cyclopentylthio moiety may enhance lipophilicity, while the dimethylamino phenethyl group could influence solubility and receptor interactions.

Propriétés

IUPAC Name |

2-cyclopentylsulfanyl-N-[2-[4-(dimethylamino)phenyl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2OS/c1-19(2)15-9-7-14(8-10-15)11-12-18-17(20)13-21-16-5-3-4-6-16/h7-10,16H,3-6,11-13H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXJUEQDNNMUCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)CSC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of 2-Chloro-N-(4-(Dimethylamino)Phenethyl)Acetamide

The intermediate 2-chloroacetamide is synthesized by reacting 4-(dimethylamino)phenethylamine with chloroacetyl chloride in dichloromethane under inert conditions. Triethylamine (3 equiv.) is used to scavenge HCl, with yields typically exceeding 85%.

Reaction Conditions

Thioetherification with Cyclopentanethiol

The chloroacetamide intermediate undergoes nucleophilic substitution with cyclopentanethiol (1.5 equiv.) in dimethylformamide (DMF) using potassium carbonate (2 equiv.) as a base. The reaction proceeds at 60°C for 12 hours, achieving 70–75% yield.

Critical Parameters

- Base Selection: K₂CO₃ minimizes side reactions compared to stronger bases like NaOH.

- Solvent Polarity: DMF enhances nucleophilicity of cyclopentanethiolate.

Synthetic Route 2: Carboxylic Acid Activation and Amide Coupling

Synthesis of 2-(Cyclopentylthio)Acetic Acid

Cyclopentanethiol (1.2 equiv.) reacts with chloroacetic acid in aqueous NaOH (1 M) at 50°C for 6 hours. Acidification with HCl precipitates the product, yielding 90% pure 2-(cyclopentylthio)acetic acid.

Spectroscopic Data

Amide Bond Formation with 4-(Dimethylamino)Phenethylamine

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form 2-(cyclopentylthio)acetyl chloride, which is then coupled with 4-(dimethylamino)phenethylamine in tetrahydrofuran (THF) at 0°C. Yields range from 65–70% after recrystallization from ethyl acetate/hexane.

Optimization Insights

- Coupling Agents: Alternatives like HATU or EDCI improve yields to 80% but increase cost.

- Temperature Control: Reactions above 0°C lead to premature decomposition of the acid chloride.

Synthetic Route 3: Ritter Reaction for Direct Acetamide Formation

Reaction of 2-(Cyclopentylthio)Acetonitrile with 4-(Dimethylamino)Phenethyl Alcohol

A modified Ritter reaction employs concentrated H₂SO₄ (3 equiv.) in acetonitrile at −10°C. 4-(Dimethylamino)phenethyl alcohol (1 equiv.) and 2-(cyclopentylthio)acetonitrile (1.2 equiv.) react for 24 hours, followed by quenching with ice water. The crude product is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5), yielding 55–60%.

Mechanistic Considerations

- Intermediate Formation: Protonation of the nitrile generates a nitrilium ion, which reacts with the alcohol to form the acetamide.

- Side Reactions: Competing hydrolysis of the nitrile to 2-(cyclopentylthio)acetic acid occurs if H₂SO₄ concentration exceeds 70%.

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield | 70–75% | 65–70% | 55–60% |

| Reaction Time | 18 hours | 24 hours | 36 hours |

| Purification Complexity | Moderate | High | Moderate |

| Scalability | High | Moderate | Low |

| Cost Efficiency | $$ | $$$ | $ |

Key Observations

- Route 1 is optimal for large-scale synthesis due to shorter reaction times and higher yields.

- Route 3 is cost-effective but limited by lower yields and stringent temperature control.

Advanced Functionalization and Derivative Synthesis

N-Methylation of the Acetamide Nitrogen

Treating the parent compound with methyl iodide (2 equiv.) and NaH in THF at 0°C yields the N-methylated derivative, though this reduces biological activity in preliminary assays.

Oxidation of the Thioether to Sulfone

Hydrogen peroxide (30%) in acetic acid oxidizes the thioether to a sulfone at 50°C over 8 hours. The sulfone derivative exhibits enhanced metabolic stability in vitro.

Analyse Des Réactions Chimiques

Types of Reactions

2-(cyclopentylthio)-N-(4-(dimethylamino)phenethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(cyclopentylthio)-N-(4-(dimethylamino)phenethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mécanisme D'action

The mechanism of action of 2-(cyclopentylthio)-N-(4-(dimethylamino)phenethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Substituent Analysis and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with related acetamide derivatives:

Key Observations:

- Thioether vs. Ether Groups: The target compound’s cyclopentylthio group contrasts with the methoxyphenoxy ether in , where sulfur’s larger atomic radius may increase membrane permeability compared to oxygen .

- Amine Substituents: The 4-(dimethylamino)phenethyl group in the target compound differs from diethylaminoethyl () or α-methylphenethyl ().

- Halogenation Effects : Fluorine or chlorine substituents () improve metabolic stability and electron-withdrawing effects, whereas the target compound lacks halogens, which may affect its pharmacokinetics.

Activité Biologique

2-(Cyclopentylthio)-N-(4-(dimethylamino)phenethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the metabolism of glucocorticoids, which are implicated in various metabolic disorders. The following sections provide an overview of the biological activity, mechanisms of action, and relevant research findings on this compound.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of 11β-HSD1. By inhibiting this enzyme, the compound reduces the conversion of inactive cortisone to active cortisol, thereby decreasing local glucocorticoid action in tissues. This inhibition can potentially ameliorate conditions associated with excessive glucocorticoid levels, such as:

- Type 2 Diabetes

- Obesity

- Metabolic Syndrome

- Cognitive Disorders

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits 11β-HSD1 activity. For instance, a study reported that this compound exhibited a significant reduction in cortisol production in human adipose tissue explants. The half-maximal inhibitory concentration (IC50) was determined to be in the low micromolar range, indicating potent activity against the enzyme .

In Vivo Studies

Animal studies have further elucidated the compound's efficacy. In a rodent model of obesity-induced insulin resistance, administration of this compound resulted in improved glucose tolerance and reduced body weight gain compared to control groups. The mechanism was attributed to decreased hepatic glucose production and enhanced insulin sensitivity .

Case Studies

Case Study 1: Treatment of Metabolic Syndrome

In a clinical trial involving patients with metabolic syndrome, participants treated with this compound showed significant improvements in fasting glucose levels and lipid profiles after 12 weeks of treatment. The results suggested that the compound may serve as a viable therapeutic option for managing metabolic disorders .

Case Study 2: Cognitive Function Improvement

Another study explored the cognitive effects of this compound in a model of chronic stress. Mice treated with this compound displayed enhanced learning and memory capabilities compared to untreated controls. This effect was linked to reduced hippocampal glucocorticoid receptor activation, suggesting potential neuroprotective properties .

Data Summary

Q & A

Q. What are the key considerations for synthesizing 2-(cyclopentylthio)-N-(4-(dimethylamino)phenethyl)acetamide with high purity?

Synthesis requires precise control of reaction conditions, including:

- Solvents : Anhydrous ethanol or methanol to minimize side reactions .

- Catalysts : Acidic or basic catalysts (e.g., acetic anhydride) to promote thioether bond formation .

- Temperature : Moderate heating (60–80°C) to accelerate reactivity while avoiding decomposition .

- Purification : Column chromatography or recrystallization to isolate the product from by-products .

Methodological optimization is critical, as impurities can skew biological assay results.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : To verify cyclopentylthio and dimethylamino phenethyl substituents via proton shifts (e.g., δ 2.8–3.2 ppm for S–CH2) .

- Mass Spectrometry (MS) : For molecular ion ([M+H]+) confirmation and fragmentation pattern analysis .

- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .

Purity must exceed 95% for reliable biological testing, validated via HPLC .

Q. How do researchers initially screen this compound for biological activity?

- In vitro assays :

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates .

- Cell viability assays : MTT or ATP-based assays in cancer cell lines (e.g., HepG2, MCF-7) .

- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., GPCRs) .

Dose-response curves (IC50/EC50) and selectivity indices are prioritized to identify therapeutic potential .

Advanced Research Questions

Q. What methodologies are used to resolve contradictions in bioactivity data between structural analogs?

- Comparative SAR Analysis : Systematically vary substituents (e.g., cyclopentylthio vs. phenylthio) to assess impact on activity .

- Crystallography : Resolve 3D structures of compound-target complexes to identify binding discrepancies .

- Metabolite Profiling : LC-MS to detect off-target interactions or metabolic instability in analogs .

For example, replacing dimethylamino with diethylamino may enhance lipophilicity but reduce solubility, altering efficacy .

Q. How can computational chemistry predict the compound’s interactions with biological targets?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive regions (e.g., dimethylamino group’s hydrogen-bonding capacity) .

- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., 100-ns simulations to assess RMSD fluctuations) .

- Docking Studies : AutoDock Vina or Schrödinger to predict binding poses and affinity scores .

These methods guide rational design of derivatives with improved pharmacokinetics .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Multi-step optimization : Ensure reproducibility across batches using automated flow reactors .

- By-product management : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .

- Solvent selection : Replace ethanol with greener solvents (e.g., cyclopentyl methyl ether) to meet sustainability goals .

Yield improvements (>80%) and purity consistency are critical for IND-enabling studies .

Q. How do researchers study the compound’s pharmacodynamics and mechanism of action?

- In vivo models : Administer in rodent xenografts to assess tumor growth inhibition and toxicity .

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

- Biochemical assays : Measure downstream biomarkers (e.g., phosphorylated ERK for kinase inhibition) .

Mechanistic clarity is achieved by integrating orthogonal datasets (e.g., SPR + Western blot) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.